tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-6-7(5-11)16-8(12-6)13-9(14)15-10(2,3)4/h1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBJYBZATRIJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazole Core
The foundational step involves constructing the 1,3-thiazole ring, typically through cyclization reactions involving thiourea derivatives and α-haloketones or related precursors.
Reaction of Thiourea with Halogenated Ketones:
A common approach is reacting N-methylthiourea with α-haloketones such as chloroacetone or brominated derivatives, leading to cyclization and formation of substituted thiazoles.Use of Brominated Intermediates:
Bromination of precursor compounds like 1-cyclopropylethanone yields 2-bromo-1-cyclopropylethanone, which then reacts with thiourea derivatives to form the thiazole ring.
- Bromination of 1-cyclopropylethanone yields 2-bromo-1-cyclopropylethanone, which, upon reaction with methylthiourea, produces 4-cyclopropyl-N-methylthiazol-2-amine, a key intermediate.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | Brominating agent (e.g., NBS) | Room temperature | 63% | |
| Cyclization | Thiourea + halogenated ketone | Reflux | Not specified |
Carbamate Formation
The carbamate moiety is introduced via reaction of the amino-functionalized thiazole with di-tert-butyl dicarbonate (Boc anhydride).
- Boc Protection of Amino Groups:
The amino group at the 2-position of the thiazole is reacted with di-tert-butyl dicarbonate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine.
- The reaction proceeds smoothly at room temperature, yielding tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate with high purity and yield (typically over 90%).
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Carbamate formation | Di-tert-butyl dicarbonate | Room temperature, pyridine or DIPEA | >90% |
Overall Synthetic Route
Based on the literature, a typical synthetic pathway can be summarized as:
- Bromination of precursor to obtain halogenated thiazole.
- Nucleophilic cyanation to introduce the cyano group at the 5-position.
- Alkylation or methylation at the 4-position.
- Protection of the amino group with Boc anhydride to form the carbamate.
Precursor (e.g., 1-cyclopropylethanone)
↓ Bromination
Halogenated intermediate
↓ Cyanation
5-Cyano-thiazole derivative
↓ Methylation
4-Methyl-5-cyano-thiazole
↓ Boc protection
this compound
Data Table: Summary of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring and the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted thiazole and carbamate derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Key Observations:
- Steric Profile: Methyl and cyano substituents minimize steric hindrance relative to bulkier groups like dihydrobenzo[d][1,4]dioxine or tetrahydropyran derivatives .
- Solubility : Hydrophilic substituents (e.g., hydroxy-tetrahydropyran in ) improve aqueous solubility, whereas halogenated or sulfonyl groups increase lipophilicity .
Physicochemical Properties
- NMR Shifts: The methylsulfonyl analog shows distinct ¹H NMR signals at δ 3.41 (s, 3H, SO₂CH₃) and δ 1.54 (s, 9H, Boc), whereas the target compound’s cyano group would deshield adjacent protons, shifting resonances upfield.
- Melting Points : Boc-protected thiazoles with crystalline structures (e.g., ) exhibit higher melting points (>100°C) compared to amorphous analogs .
Biological Activity
Tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thiazole structure, is being investigated for various pharmacological properties, including its role as a potential therapeutic agent.
- IUPAC Name : this compound
- Molecular Formula : C9H11N3O2S
- Molecular Weight : 225.27 g/mol
- CAS Number : 1935581-34-2
- LogP : 3.25
- Polar Surface Area : 78 Ų
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, potentially through the modulation of key survival pathways such as the inhibition of anti-apoptotic proteins12.
- Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that the compound could enhance caspase activity, indicating its role in promoting programmed cell death2.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Cytotoxicity Assessment :
- A study assessed the cytotoxic effects of several thiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability at concentrations ranging from 1 to 10 µM2.
- Molecular Modeling Studies :
-
In Vivo Studies :
- Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction when treated with this compound, suggesting its potential for further development as an anticancer drug2.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate?
- Methodology : The compound can be synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) and 5-cyano-4-methylthiazol-2-amine. A base such as triethylamine or sodium bicarbonate is typically employed in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . Purification involves flash chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization. Yield optimization requires controlled stoichiometry (1:1.2 amine:Boc₂O) and inert atmosphere to prevent side reactions.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano group at C5: δ ~110–120 ppm in ¹³C; thiazole protons at δ 6.5–7.5 ppm in ¹H) .
- LCMS : Molecular ion peak ([M+H]⁺) at m/z 240.1 (calculated) and fragmentation patterns to validate the carbamate and cyano groups .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles .
Q. What are the stability considerations for this compound under experimental conditions?
- Key Findings :
- Thermal Stability : Decomposes above 150°C; store at –20°C in inert, anhydrous conditions.
- Hydrolytic Sensitivity : The carbamate group is susceptible to acidic/basic hydrolysis (e.g., TFA in DCM for Boc deprotection). Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazole functionalization be addressed during synthesis?
- Strategies :
- Use directing groups (e.g., bromine at C5) to facilitate cyano introduction via nucleophilic substitution (e.g., NaCN/CuCN in DMF at 80°C) .
- Computational modeling (DFT) predicts reactive sites; cyano installation at C5 is favored due to electron-withdrawing effects stabilizing transition states .
Q. What methodologies resolve contradictions in biological activity data for thiazole carbamates?
- Case Study : Conflicting cytotoxicity reports (e.g., IC₅₀ variability in cancer cell lines) may arise from:
- Solubility Artifacts : Use DMSO stocks ≤0.1% v/v to avoid solvent interference.
- Metabolic Instability : Evaluate half-life in cell media (LCMS monitoring) and correlate with activity .
- Off-Target Effects : Employ CRISPR screens or proteomic profiling to identify non-thiazole-specific targets.
Q. How can reaction yields be improved for large-scale synthesis?
- Process Optimization :
- Catalysis : Pd(OAc)₂/Xantphos for cyano-thiazole coupling (yield ↑ from 49% to 72% ).
- Flow Chemistry : Continuous Boc protection reduces side-product formation (residence time ~30 min at 50°C) .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Approach :
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinases) using the cyano group as a hydrogen-bond acceptor .
- Reactivity Descriptors : Fukui indices (Gaussian 16) identify electrophilic/nucleophilic sites for functionalization .
Critical Analysis of Evidence
- Contradictions : and report divergent yields for analogous syntheses (49–72%), likely due to base/solvent selection. Triethylamine in DCM outperforms NaHCO₃ in THF due to better Boc activation .
- Gaps : No direct data on the cyano-substituted variant’s biological activity; extrapolation from fluorophenyl analogs () is tentative.
Future Directions
- Explore photophysical properties (e.g., fluorescence) for imaging applications.
- Develop enantioselective routes if chirality is introduced at C4-methyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
